molecular formula C13H15NO4S B14489063 Prop-2-yn-1-yl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate CAS No. 63924-93-6

Prop-2-yn-1-yl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate

Cat. No.: B14489063
CAS No.: 63924-93-6
M. Wt: 281.33 g/mol
InChI Key: URJONLOHFLHMKY-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate is an organic compound that features a unique combination of functional groups, including a propargyl group, a sulfonyl group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate typically involves the reaction of propargyl alcohol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine or sodium carbonate . The reaction proceeds under mild conditions, and the product can be purified by distillation or extraction.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines.

Scientific Research Applications

Prop-2-yn-1-yl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through various pathways, including covalent modification of the enzyme or competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate is unique due to the presence of both the sulfonyl and carbamate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

63924-93-6

Molecular Formula

C13H15NO4S

Molecular Weight

281.33 g/mol

IUPAC Name

prop-2-ynyl N-(2,4,6-trimethylphenyl)sulfonylcarbamate

InChI

InChI=1S/C13H15NO4S/c1-5-6-18-13(15)14-19(16,17)12-10(3)7-9(2)8-11(12)4/h1,7-8H,6H2,2-4H3,(H,14,15)

InChI Key

URJONLOHFLHMKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=O)OCC#C)C

Origin of Product

United States

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